Polyoxyethylene sorbitan monostearate

説明

The CIR Expert Panel concluded that the polysorbates listed below are safe in cosmetics when formulated to be nonirritating. This conclusion supersedes the conclusion reached in the 1984, 2000, and 2001 CIR safety assessments...Polysorbate 60...

特性

CAS番号 |

9005-67-8 |

|---|---|

分子式 |

C22H42O8 |

分子量 |

434.6 g/mol |

IUPAC名 |

[(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl] dodecanoate |

InChI |

InChI=1S/C22H42O8/c1-2-3-4-5-6-7-8-9-10-11-20(26)29-16-18(25)21-22(28-15-13-24)19(17-30-21)27-14-12-23/h18-19,21-25H,2-17H2,1H3/t18-,19+,21-,22-/m1/s1 |

InChIキー |

CRBBOOXGHMTWOC-NPDDRXJXSA-N |

異性体SMILES |

CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OCCO)OCCO)O |

正規SMILES |

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OCCO)OCCO)O |

物理的記述 |

Dark yellow opaque viscous liquid; [Sigma-Aldrich MSDS] Liquid |

関連するCAS |

9005-67-8 |

同義語 |

Sorbitan Monostearate Polyoxyethylene Derivs.; Admul T 60K; Ahco DFS 100; Ahco DFS 149; Armotan PMS 20; Atlas G 1036; Crill 8; Crill 9; Crill S 8; Crillet 3; Crillet 31; Disponil SMS 120F1; Drewpone 60; Durfax 60K; E 435; Emasol 3130; Emasol S 120V; |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Polyoxyethylene Sorbitan Monostearate (Polysorbate 60)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyoxyethylene sorbitan (B8754009) monostearate, commonly known as Polysorbate 60 or Tween 60, is a versatile nonionic surfactant and emulsifier extensively utilized across the pharmaceutical, cosmetic, and food industries. Its multifaceted mechanism of action is rooted in its amphipathic molecular structure, which enables it to reduce interfacial tension, form micelles, and stabilize complex formulations. This technical guide provides a comprehensive exploration of the core mechanisms by which Polysorbate 60 exerts its effects, with a particular focus on its applications in drug development. Key physicochemical properties, experimental methodologies for their characterization, and its interactions with biological systems are detailed to provide a thorough understanding for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

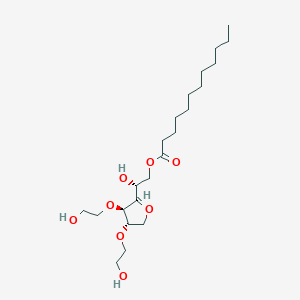

Polysorbate 60 is a synthetic compound produced by the ethoxylation of sorbitan followed by esterification with stearic acid.[1] Its structure consists of a central sorbitan ring, a lipophilic (fat-loving) stearic acid tail, and multiple hydrophilic (water-loving) polyoxyethylene chains.[2][3] This unique amphipathic nature is the foundation of its surface-active properties.

dot

Caption: Molecular Structure of Polysorbate 60.

Key quantitative properties of Polysorbate 60 are summarized in the table below, providing a basis for its functional comparison and application.

| Property | Value | Significance |

| Hydrophilic-Lipophilic Balance (HLB) | 14.9[4] | Indicates its suitability for creating oil-in-water emulsions.[4] A higher HLB value signifies greater hydrophilicity. |

| Critical Micelle Concentration (CMC) | ~0.00367 mM in water[5] | The concentration at which surfactant molecules self-assemble into micelles, crucial for solubilizing poorly water-soluble drugs. |

| Appearance | Yellowish, viscous liquid or semi-solid[3] | Influences formulation aesthetics and texture. |

| Solubility | Soluble in water[3] | Facilitates its use in aqueous-based formulations. |

Core Mechanisms of Action

The functionality of Polysorbate 60 stems from three primary mechanisms: surfactant action, emulsification, and stabilization.

Surfactant and Emulsifying Action

As a surfactant, Polysorbate 60 lowers the surface tension at the interface between two immiscible phases, such as oil and water.[1][3] The lipophilic stearic acid tail orients towards the oil phase, while the hydrophilic polyoxyethylene chains and sorbitan head group orient towards the water phase. This molecular arrangement reduces the interfacial energy, allowing for the formation of stable emulsions.[2]

dot

Caption: Emulsification by Polysorbate 60.

Micelle Formation and Solubilization

Above its Critical Micelle Concentration (CMC), Polysorbate 60 molecules spontaneously self-assemble into spherical structures called micelles in aqueous solutions.[6] In these micelles, the lipophilic tails form a core, creating a microenvironment capable of entrapping and solubilizing poorly water-soluble drug molecules. This micellar encapsulation is a key mechanism for enhancing the apparent aqueous solubility and, consequently, the bioavailability of hydrophobic drugs.[6]

dot

Caption: Micellar Solubilization of a Hydrophobic Drug.

Role in Drug Delivery and Development

Polysorbate 60 plays a critical role in overcoming formulation challenges and enhancing the therapeutic efficacy of drug products.

Enhancement of Bioavailability

By increasing the solubility of poorly water-soluble drugs, Polysorbate 60 can significantly improve their oral bioavailability.[7][8] Furthermore, there is evidence that Polysorbate 60 can inhibit the function of the efflux transporter P-glycoprotein (P-gp).[8] P-gp is present in the intestinal epithelium and actively pumps certain drugs out of cells, reducing their absorption. By interacting with P-gp, Polysorbate 60 can increase the intracellular concentration and overall absorption of P-gp substrate drugs.[8][9] Molecular dynamics simulations suggest that polysorbates bind directly to the drug-binding domain of P-gp.[10]

dot

Caption: Inhibition of P-glycoprotein by Polysorbate 60.

Protein Stabilization

In biopharmaceutical formulations, particularly those containing monoclonal antibodies and other therapeutic proteins, Polysorbate 60 acts as a stabilizer.[11] Proteins are susceptible to aggregation and denaturation at interfaces (e.g., air-water, solid-liquid). Polysorbate 60 preferentially adsorbs to these interfaces, preventing the protein from unfolding and aggregating.[11] This stabilization is crucial for maintaining the therapeutic efficacy and safety of protein-based drugs.

Degradation Pathways

It is important for formulation scientists to be aware of the degradation pathways of Polysorbate 60, which can impact its efficacy and the stability of the final product. The primary degradation mechanisms are hydrolysis and oxidation.[12][13][14] Hydrolysis, which can be catalyzed by enzymes, cleaves the ester linkage, releasing free fatty acids.[12][13] Oxidation can occur at the polyoxyethylene chains.[14] These degradation products can potentially affect the stability of the active pharmaceutical ingredient.[15]

Experimental Protocols

Accurate characterization of Polysorbate 60's properties is essential for formulation development. Below are outlines of key experimental methodologies.

Determination of Critical Micelle Concentration (CMC)

Methodology: Fluorescence Polarization [5]

-

Probe Preparation: Prepare a stock solution of a fluorescent probe (e.g., 1,6-Diphenyl-1,3,5-hexatriene) in a suitable organic solvent.

-

Sample Preparation: Prepare a series of aqueous solutions with increasing concentrations of Polysorbate 60.

-

Probe Incorporation: Add a small aliquot of the fluorescent probe stock solution to each Polysorbate 60 solution, ensuring the final probe concentration is low to avoid self-quenching.

-

Measurement: Measure the fluorescence polarization of each sample using a spectrofluorometer.

-

Data Analysis: Plot fluorescence polarization as a function of Polysorbate 60 concentration. The CMC is identified as the point of inflection in the curve, where a significant change in polarization occurs due to the incorporation of the probe into the micelles.[5]

dot

Caption: Workflow for CMC Determination.

Measurement of Interfacial Tension

Methodology: Pendant Drop Tensiometry [16][17]

-

Apparatus Setup: Use a pendant drop tensiometer equipped with a camera and software for image analysis.

-

Phase Preparation: Prepare the two immiscible liquid phases (e.g., oil and an aqueous solution of Polysorbate 60).

-

Droplet Formation: Form a pendant drop of one liquid phase (e.g., oil) in the other liquid phase (e.g., aqueous Polysorbate 60 solution).

-

Image Capture and Analysis: The camera captures the profile of the drop. The software analyzes the shape of the drop, which is governed by the balance between gravitational forces and interfacial tension, to calculate the interfacial tension value based on the Young-Laplace equation.[17]

Assessment of Drug Bioavailability

Methodology: In Vivo Pharmacokinetic Study in Animal Models [18]

-

Animal Model: Select an appropriate animal model (e.g., rats).

-

Formulation Administration: Administer the drug formulation with and without Polysorbate 60 to different groups of animals via the intended route (e.g., oral gavage).

-

Blood Sampling: Collect blood samples at predetermined time points after administration.

-

Drug Concentration Analysis: Analyze the concentration of the drug in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Plot the plasma concentration-time profiles and calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration). An increase in AUC and Cmax in the group receiving the formulation with Polysorbate 60 indicates enhanced bioavailability.

Conclusion

The mechanism of action of Polyoxyethylene sorbitan monostearate is a complex interplay of its fundamental physicochemical properties. Its utility as a surfactant, emulsifier, and stabilizer makes it an indispensable excipient in the development of a wide range of pharmaceutical products. A thorough understanding of its molecular interactions, particularly its ability to form micelles and inhibit efflux pumps like P-glycoprotein, is crucial for harnessing its full potential in enhancing the solubility and bioavailability of challenging drug candidates. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and application of Polysorbate 60 in modern drug formulation. As the pharmaceutical industry continues to advance, the versatile and well-characterized properties of Polysorbate 60 will ensure its continued importance in the development of safe and effective medicines.

References

- 1. atamankimya.com [atamankimya.com]

- 2. matangiindustries.com [matangiindustries.com]

- 3. alphachem.biz [alphachem.biz]

- 4. A Complete Guide to Polysorbate 60 [cnchemsino.com]

- 5. agilent.com [agilent.com]

- 6. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of Polysorbate 60 on Formulation Properties and Bioavailability of Morin-Loaded Nanoemulsions with and without Low-Saponification-Degree Polyvinyl Alcohol [jstage.jst.go.jp]

- 8. Influence of Polysorbate 60 on Formulation Properties and Bioavailability of Morin-Loaded Nanoemulsions with and without Low-Saponification-Degree Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism behind Polysorbates' Inhibitory Effect on P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Polysorbates degrading enzymes in biotherapeutics – a current status and future perspectives [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Oxidation of polysorbates - An underestimated degradation pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

- 16. ramehart.com [ramehart.com]

- 17. Interfacial Tension Measurements – Ebatco Lab Services [ebatco.com]

- 18. webstor.srmist.edu.in [webstor.srmist.edu.in]

A Technical Guide to the Critical Micelle Concentration of Polysorbate 60 in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of Polysorbate 60, a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries for its emulsifying and solubilizing properties.[1] Understanding the CMC is crucial for optimizing formulations, as it marks the concentration at which surfactant molecules self-assemble into micelles, significantly altering the physicochemical properties of the solution. This guide presents quantitative CMC data, detailed experimental protocols for its determination, and a logical workflow for these experimental processes.

Quantitative Data on the Critical Micelle Concentration of Polysorbate 60

The CMC of Polysorbate 60 in aqueous solutions is influenced by several factors, most notably temperature. The following table summarizes the reported CMC values for Polysorbate 60 under various conditions.

| CMC (mM) | Temperature (K) | Method of Determination | Reference |

| 0.0167 | 298 | Fluorescence Intensity | Mahmood & Al-Koofee, 2013[2][3] |

| Determined | 293 | Surface Tension | Szymczyk et al., 2018[1][4] |

| Determined | 303 | Surface Tension | Szymczyk et al., 2018[1][4] |

| Determined* | 313 | Surface Tension | Szymczyk et al., 2018[1][4] |

*Specific values from the study by Szymczyk et al. (2018) were not publicly available. However, the study confirms the determination of the CMC at these temperatures and notes a general trend of a slight decrease in CMC with increasing temperature.[4]

Experimental Protocols for CMC Determination

The determination of the CMC of Polysorbate 60 can be achieved through various analytical techniques that detect the changes in the physicochemical properties of the solution upon micelle formation. The most common methods are detailed below.

Surface Tension Method

This is a classical and widely used method for determining the CMC of surfactants.[1]

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is due to the adsorption of surfactant molecules at the air-water interface. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk of the solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The concentration at which this break in the surface tension versus concentration plot occurs is the CMC.

Detailed Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of Polysorbate 60 in deionized water. The concentration should be well above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations both below and above the anticipated CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure temperature control throughout the measurements.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the Polysorbate 60 concentration.

-

CMC Determination: The CMC is determined from the intersection of the two linear portions of the plot: the steeply decreasing part and the plateau region.

Fluorescence Spectroscopy Method

This method utilizes a fluorescent probe that is sensitive to the polarity of its microenvironment.

Principle: A hydrophobic fluorescent probe (e.g., pyrene) is sparingly soluble in water and exhibits a low fluorescence intensity. When micelles are formed, the hydrophobic probe partitions into the hydrophobic core of the micelles. This change in the microenvironment from a polar (aqueous) to a non-polar (micellar core) environment leads to a significant change in the fluorescence properties of the probe, such as an increase in fluorescence intensity or a shift in the emission spectrum. The concentration at which this change is observed corresponds to the CMC.

Detailed Methodology:

-

Probe Solution Preparation: Prepare a stock solution of a fluorescent probe, such as pyrene, in a suitable organic solvent (e.g., acetone).

-

Surfactant Solution Preparation: Prepare a series of Polysorbate 60 solutions of varying concentrations in deionized water.

-

Addition of Probe: Add a small aliquot of the probe stock solution to each of the surfactant solutions. The final concentration of the probe should be very low to avoid self-quenching and perturbation of the micellization process.

-

Incubation: Allow the solutions to equilibrate, typically for a few hours in the dark to prevent photobleaching of the probe.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibrational peaks (I1/I3) is often monitored.

-

Data Analysis: Plot the fluorescence intensity or the I1/I3 ratio as a function of the Polysorbate 60 concentration.

-

CMC Determination: The CMC is identified as the concentration at which a sharp change in the slope of the plot is observed.

Light Scattering Method

This technique measures the intensity of light scattered by the solution.

Principle: In a solution below the CMC, the surfactant exists as individual molecules (monomers) that are too small to cause significant light scattering. Above the CMC, the formation of larger aggregates (micelles) leads to a substantial increase in the intensity of scattered light.

Detailed Methodology:

-

Solution Preparation: Prepare a series of Polysorbate 60 solutions at various concentrations. The solutions should be filtered to remove any dust particles that could interfere with the measurements.

-

Light Scattering Measurement: Measure the intensity of the scattered light for each solution at a fixed angle (commonly 90°) using a light scattering photometer.

-

Data Analysis: Plot the scattered light intensity against the concentration of Polysorbate 60.

-

CMC Determination: The CMC is determined from the concentration at which a sudden and sharp increase in the scattering intensity is observed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the critical micelle concentration of a surfactant.

References

A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Polyoxyethylene Sorbitan Monostearate (Polysorbate 60)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) value of Polyoxyethylene sorbitan (B8754009) monostearate, commercially known as Polysorbate 60 or Tween 60. It details the significance of this value in pharmaceutical formulations, methods for its determination, and its role in creating stable and effective drug delivery systems.

Introduction to Polyoxyethylene Sorbitan Monostearate (Polysorbate 60)

This compound is a non-ionic surfactant and emulsifier widely used in the pharmaceutical, cosmetic, and food industries.[1][2][3] It is synthesized by the ethoxylation of sorbitan (derived from the dehydration of sorbitol) and subsequent esterification with stearic acid.[4][5] The number '60' in its name refers to the fatty acid, which is primarily monostearate.[4] Its chemical structure, featuring both a hydrophilic polyoxyethylene chain and a lipophilic sorbitan ester group, allows it to interact with both aqueous and oily phases.[1] This amphipathic nature is quantified by its Hydrophilic-Lipophilic Balance (HLB) value.

The Hydrophilic-Lipophilic Balance (HLB) System

The HLB system, introduced by William C. Griffin in 1949, is a semi-empirical scale used to measure the degree of hydrophilicity or lipophilicity of a surfactant molecule.[6] The scale typically ranges from 0 to 20. A low HLB value (0-6) indicates a more lipophilic (oil-soluble) surfactant, suitable for creating water-in-oil (W/O) emulsions. Conversely, a high HLB value (8-18) signifies a more hydrophilic (water-soluble) surfactant, ideal for forming oil-in-water (O/W) emulsions.[6][7] This value is a critical parameter for formulators in selecting the appropriate surfactant to ensure the stability and efficacy of their products.[6][8]

HLB Value of Polysorbate 60 and its Significance

This compound (Polysorbate 60) has a characteristic high HLB value.

HLB Value: 14.9 [4][5][9][10][11][12]

This high HLB value indicates that Polysorbate 60 is strongly hydrophilic.[4] Its significance in formulation science, particularly in drug development, is substantial:

-

Oil-in-Water (O/W) Emulsification: With an HLB of 14.9, Polysorbate 60 is an excellent emulsifying agent for producing stable oil-in-water emulsions.[4][9][10] This is fundamental for formulating many pharmaceutical creams, lotions, and some injectable preparations where an oily active pharmaceutical ingredient (API) or excipient needs to be dispersed uniformly in an aqueous base.[1][2][9][13]

-

Solubilization of Poorly Soluble Drugs: Many APIs exhibit poor water solubility, which can limit their bioavailability.[1] Polysorbate 60 acts as a powerful solubilizing agent, encapsulating hydrophobic drug molecules to increase their solubility in aqueous media.[1][2][4][13] This enhancement of solubility is crucial for improving drug absorption and achieving the desired therapeutic effect.[3][9][13]

-

Stabilization and Texture Enhancement: As a stabilizer, Polysorbate 60 prevents the separation of oil and water phases in formulations over time, thus improving product consistency and shelf life.[1][2] It also contributes to the desired texture and sensory attributes of topical products.[1]

-

Wetting and Dispersing Agent: The surfactant properties of Polysorbate 60 reduce the surface tension between substances, which enhances the wetting and spreading characteristics of a formulation.[2][10] This makes it effective as a dispersing agent for active ingredients in liquid suspensions.[10]

Quantitative Data Summary

The HLB value of a surfactant dictates its function in a formulation. The table below summarizes the HLB of Polysorbate 60 in comparison to other related compounds and outlines the general application ranges based on HLB.

| Surfactant/Agent | Chemical Name | HLB Value | Predominant Class | Primary Application in Formulations |

| Polysorbate 60 (Tween 60) | This compound | 14.9 | Non-ionic | O/W Emulsifier, Solubilizer |

| Polysorbate 20 (Tween 20) | Polyoxyethylene sorbitan monolaurate | 16.7[11][14] | Non-ionic | O/W Emulsifier, Solubilizer |

| Polysorbate 40 (Tween 40) | Polyoxyethylene sorbitan monopalmitate | 15.6[11] | Non-ionic | O/W Emulsifier, Solubilizer |

| Polysorbate 80 (Tween 80) | Polyoxyethylene sorbitan monooleate | 15.0[11][12][14] | Non-ionic | O/W Emulsifier, Solubilizer |

| Sorbitan monostearate (Span 60) | Sorbitan monostearate | 4.7[14] | Non-ionic | W/O Emulsifier |

| Sorbitan monooleate (Span 80) | Sorbitan monooleate | 4.3[14] | Non-ionic | W/O Emulsifier |

| HLB Range | Application |

| 1 - 3 | Antifoaming Agent |

| 3 - 6 | W/O Emulsifier |

| 7 - 9 | Wetting Agent |

| 8 - 18 | O/W Emulsifier |

| 13 - 15 | Detergent |

| 15 - 20 | Solubilizer |

Experimental Protocols for HLB Determination

The HLB value of a surfactant can be determined through both theoretical calculations and experimental methods.

Protocol 1: Theoretical Calculation (Griffin's Method)

This method is applicable to non-ionic surfactants where polyoxyethylene is the primary hydrophilic group.

Principle: The HLB value is calculated based on the weight percentage of the hydrophilic portion (the polyoxyethylene chains) of the molecule.

Equation: HLB = E / 5 Where:

-

E is the weight percentage of ethylene (B1197577) oxide in the molecule.[15]

Methodology:

-

Determine the molecular weight of the entire surfactant molecule (M).

-

Determine the molecular weight of the hydrophilic portion (Mh), which is the sum of the molecular weights of all ethylene oxide units.

-

Calculate the weight percentage of ethylene oxide (E) using the formula: E = (Mh / M) * 100.

-

Calculate the HLB value by dividing E by 5.

Protocol 2: Experimental Emulsion Stability Method

This practical method determines the "required HLB" of an oil or the HLB of an unknown surfactant by creating a series of emulsions.

Principle: A stable emulsion is formed when the HLB value of the emulsifier (or emulsifier blend) closely matches the "required HLB" of the oil phase.[16][17] By observing the stability of various emulsions, the optimal HLB can be identified.

Methodology:

-

Prepare Emulsifier Blends: Select two well-characterized surfactants with known HLB values, one high (e.g., Polysorbate 20, HLB = 16.7) and one low (e.g., Span 80, HLB = 4.3).[16]

-

Create a series of blends of these two surfactants in varying proportions to achieve a range of intermediate HLB values (e.g., from HLB 8 to 13). The HLB of the blend is calculated as a weighted average.

-

Formulate Emulsions: For each emulsifier blend, prepare an oil-in-water emulsion with a specific oil phase at a constant concentration.

-

Homogenize: Subject each formulation to identical homogenization conditions (e.g., high-shear mixing) to form the emulsions.

-

Assess Stability: Evaluate the stability of each emulsion after a set period (e.g., 24 hours) or after subjecting them to stress conditions like centrifugation.[16] Stability can be assessed by:

-

Visual inspection for phase separation, creaming, or coalescence.

-

Measuring the oil droplet size using techniques like dynamic light scattering (DLS). The smallest and most stable droplet size corresponds to the optimal HLB.[16]

-

-

Determine Optimal HLB: The HLB of the emulsifier blend that produces the most stable emulsion is considered the required HLB of the oil phase.[16]

Visualizations

Caption: The HLB scale indicating the function of surfactants, with the position of Polysorbate 60.

Caption: Workflow for the experimental determination of the required HLB of an oil phase.

Caption: Logical relationship of Polysorbate 60's HLB value to its function and application outcome.

References

- 1. matangiindustries.com [matangiindustries.com]

- 2. alphachem.biz [alphachem.biz]

- 3. Articles [globalrx.com]

- 4. nbinno.com [nbinno.com]

- 5. POLYOXYETHYLENE (20) SORBITAN MONOSTEARATE (POLYSORBATE 60) - Ataman Kimya [atamanchemicals.com]

- 6. pharmatimesofficial.com [pharmatimesofficial.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. HLB value: Significance and symbolism [wisdomlib.org]

- 9. A Complete Guide to Polysorbate 60 [cnchemsino.com]

- 10. This compound (POLYSORBATE 60) - Ataman Kimya [atamanchemicals.com]

- 11. Polysorbate, Ethoxylated Sorbitan Ester - HUANA [huanachemical.com]

- 12. HLB Systems [pharmcal.tripod.com]

- 13. nbinno.com [nbinno.com]

- 14. nabinsblog.home.blog [nabinsblog.home.blog]

- 15. pharmajournal.net [pharmajournal.net]

- 16. Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins | MDPI [mdpi.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Chemical structure and properties of Polysorbate 60 for scientific research.

Polysorbate 60, known chemically as polyoxyethylene (20) sorbitan (B8754009) monostearate, is a synthetic non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2] Its versatile properties as an emulsifier, solubilizer, and stabilizer make it a critical component in a myriad of formulations, from drug delivery systems to skincare products.[3][4][5] This guide provides an in-depth overview of its chemical structure, physicochemical properties, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Chemical Structure and Synthesis

Polysorbate 60 is synthesized through a multi-step process involving the esterification of sorbitol with stearic acid, followed by ethoxylation.[2][6] Sorbitol, a sugar alcohol, is first dehydrated to form sorbitan. This sorbitan is then reacted with stearic acid, a saturated fatty acid (C18), to form sorbitan monostearate.[7] Subsequently, this molecule is treated with approximately 20 moles of ethylene (B1197577) oxide, resulting in the final Polysorbate 60 structure.[7][8][9] The commercial product is typically a complex mixture of different molecular species, including stearic and palmitic acid esters of ethoxylated sorbitol and its anhydrides.[7]

The structure consists of a lipophilic (fat-loving) portion, the sorbitan monostearate, and a hydrophilic (water-loving) portion, the polyoxyethylene chains.[3] This amphipathic nature is the foundation of its functionality as a surfactant.

Physicochemical Properties

The efficacy of Polysorbate 60 in various applications is dictated by its distinct physicochemical properties. These quantitative parameters are essential for formulation development and predicting its behavior in different systems.

| Property | Value | References |

| Synonyms | Tween 60, Polyoxyethylene (20) sorbitan monostearate | [1][10] |

| CAS Number | 9005-67-8 | [11][12] |

| Molecular Formula | C₆₄H₁₂₆O₂₆ | [11][12][13][14] |

| Average Molecular Weight | ~1311.7 g/mol | [11][12][14] |

| Appearance | Pale yellow to orange, oily liquid or semi-gel at 25°C | [8][11][15][16] |

| Hydrophilic-Lipophilic Balance (HLB) | 14.9 | [2][8][11][17][18] |

| Critical Micelle Concentration (CMC) | 0.00367 mM | [19] |

| Acid Value | ≤ 2.0 mg KOH/g | [15][16][20] |

| Saponification Value | 45 - 55 mg KOH/g | [16][20] |

| Hydroxyl Value | 81 - 96 mg KOH/g | [16][20] |

| Solubility Profile | References | |

| Water | Soluble | [7][8][11][15] |

| Ethanol | Soluble | [7][11] |

| Ethyl Acetate | Soluble | [11][15] |

| Toluene | Soluble | [11][15] |

| Mineral and Vegetable Oils | Insoluble | [7][8][11][15] |

Mechanism of Action: Emulsification

Polysorbate 60 is an excellent oil-in-water (O/W) emulsifier, a property directly related to its high HLB value of 14.9.[2][11] In a system containing immiscible oil and water phases, Polysorbate 60 molecules orient themselves at the oil-water interface.[21] The lipophilic stearate (B1226849) tail penetrates the oil droplet, while the hydrophilic polyoxyethylene head remains in the continuous water phase.[3] This arrangement reduces the interfacial tension between the two liquids, preventing the oil droplets from coalescing and thus stabilizing the emulsion.[3][5][21]

Applications in Scientific Research

In the realm of scientific research, particularly in drug development, Polysorbate 60 serves several critical functions:

-

Solubilizer: It is used to increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability.[3][22]

-

Stabilizer: Polysorbate 60 stabilizes pharmaceutical emulsions, suspensions, and nanoparticle formulations, preventing aggregation and degradation of the API.[4][5][22]

-

Drug Delivery: It is a key component in various drug delivery systems (DDSs), including oral, topical, and injectable formulations, facilitating the transport and absorption of drugs.[1][3][4] In some cases, polysorbate-coated nanoparticles may enhance drug delivery to the brain.[4]

Experimental Protocols and Analytical Methods

The characterization and quantification of Polysorbate 60 in various matrices are crucial for quality control and formulation analysis. Due to its complex and heterogeneous nature, a combination of analytical techniques is often employed.[23][24]

Protocol: General Workflow for Polysorbate 60 Analysis

A typical experimental workflow for analyzing Polysorbate 60 involves extraction from the sample matrix, followed by separation and detection.

-

Sample Preparation & Extraction:

-

The initial step involves extracting Polysorbate 60 from the sample matrix (e.g., baked goods, creams, drug formulations) using a suitable solvent system.[25]

-

For complex matrices, a multi-step extraction may be necessary to remove interfering substances.

-

-

Purification (Optional):

-

Techniques like ion-exchange chromatography can be used to "desalt" the extract and remove interfering ions or polar compounds before analysis.[25]

-

-

Analysis & Characterization:

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS), are powerful tools for separating the various components of Polysorbate 60 and quantifying them.[23][26]

-

Gas Chromatography (GC): While Polysorbate 60 itself is not volatile enough for direct GC analysis, its fatty acid composition can be determined by GC after a derivatization step (e.g., transesterification).[24]

-

Gravimetric Method: A classical approach involves recovering the polyol moiety of the polysorbate, precipitating it as a barium phosphomolybdate complex, and measuring it gravimetrically.[25]

-

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to analyze batch-to-batch variation.[26]

-

Conclusion

Polysorbate 60 is an indispensable excipient in scientific research and product development. Its well-defined physicochemical properties, particularly its high HLB value, make it a robust emulsifier and solubilizing agent. A thorough understanding of its chemical structure, properties, and appropriate analytical methodologies is essential for its effective and reliable application in creating stable and efficacious formulations.

References

- 1. A Complete Guide to Polysorbate 60 [cnchemsino.com]

- 2. nbinno.com [nbinno.com]

- 3. matangiindustries.com [matangiindustries.com]

- 4. Polysorbate emulsifier in drug delivery systems for cancer and neurodegenerative diseases: Current status and emerging applications [nmb-journal.com]

- 5. alphachem.biz [alphachem.biz]

- 6. vernixa.com [vernixa.com]

- 7. POLYSORBATE 60 - Ataman Kimya [atamanchemicals.com]

- 8. POLYSORBATE 60 - Ataman Kimya [atamanchemicals.com]

- 9. Polysorbate 20, 40, 60 & 80 | Uses & Applications | Venus Ethoxyethers [venus-goa.com]

- 10. SID 135303486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Polysorbate 60 Tween 60 | 9005-67-8 | E435 - HUANA [huanachemical.com]

- 12. scbt.com [scbt.com]

- 13. specialchem.com [specialchem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. atamankimya.com [atamankimya.com]

- 16. Tween - Polysorbate 60 Manufacturers, with SDS [mubychem.com]

- 17. ulprospector.com [ulprospector.com]

- 18. irosurfactant.com [irosurfactant.com]

- 19. agilent.com [agilent.com]

- 20. drugfuture.com [drugfuture.com]

- 21. avenalab.com [avenalab.com]

- 22. nmb-journal.com [nmb-journal.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. The determination of polysorbate 60 in foods | Semantic Scholar [semanticscholar.org]

- 26. Composition analysis of two batches of polysorbate 60 using MS and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Polyoxyethylene Sorbitan Monostearate as a Non-Ionic Surfactant in Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polyoxyethylene sorbitan (B8754009) monostearate, commonly known as Polysorbate 60 or Tween 60, is a synthetic non-ionic surfactant widely employed across various scientific disciplines. Its amphipathic nature, stemming from a hydrophilic polyoxyethylene head and a lipophilic fatty acid tail, allows it to reduce interfacial tension between immiscible phases. This property makes it an invaluable tool in research, particularly in drug delivery, protein stabilization, and cell biology studies. This technical guide provides an in-depth overview of Polysorbate 60's core functionalities, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Core Physicochemical Properties of Polysorbate 60

The efficacy of Polysorbate 60 as a surfactant is defined by its physicochemical properties. These parameters are crucial for predicting its behavior in various formulations and experimental settings.

| Property | Value | Significance in Research Applications |

| Hydrophilic-Lipophilic Balance (HLB) | ~14.9 | A high HLB value indicates a strong hydrophilic nature, making Polysorbate 60 an excellent emulsifier for creating stable oil-in-water (O/W) emulsions. This is critical for the formulation of many drug delivery systems. |

| Critical Micelle Concentration (CMC) | ~0.00367 mM | The CMC is the concentration at which surfactant molecules self-assemble into micelles. Above this concentration, Polysorbate 60 can effectively solubilize hydrophobic drugs within the micellar core, enhancing their bioavailability.[1] |

| Molecular Structure | Polyoxyethylene sorbitan monostearate | The ethoxylated sorbitan structure provides steric hindrance, preventing the coalescence of droplets in emulsions and the aggregation of proteins. |

Applications in Drug Delivery and Formulation

Polysorbate 60 plays a pivotal role in overcoming challenges associated with drug solubility and permeability, thereby enhancing the therapeutic efficacy of various active pharmaceutical ingredients (APIs).

Nanoemulsion Formulation for Enhanced Bioavailability

Nanoemulsions are nanosized droplets of one liquid dispersed in another immiscible liquid, and they offer a promising strategy for improving the oral bioavailability of poorly water-soluble drugs. Polysorbate 60 is a key excipient in the formation of stable nanoemulsions.

A study investigating the influence of Polysorbate 60 on morin-loaded nanoemulsions demonstrated a significant increase in bioavailability. The area under the blood concentration-time curve (AUC), a measure of total drug exposure, was markedly higher in formulations containing a larger amount of Polysorbate 60.[2]

| Formulation | Composition | Mean Particle Size (nm) | Polydispersity Index (PDI) | AUC (µg·h/mL) |

| MCT (0.18) | Morin (B1676745) (0.01g), MCT (0.1g), PVA (0.09g), Tween 60 (0.18g) | 165.3 ± 5.8 | 0.23 ± 0.02 | 1.23 ± 0.25 |

| MCT (0.24) | Morin (0.01g), MCT (0.1g), PVA (0.09g), Tween 60 (0.24g) | 158.9 ± 4.5 | 0.21 ± 0.01 | 2.15 ± 0.31 |

| MCT-LL810 (0.18) | Morin (0.01g), MCT (0.1g), PVA (0.09g), Tween 60 (0.18g), LL-810 (0.01g) | 170.1 ± 6.2 | 0.25 ± 0.03 | 1.35 ± 0.28 |

| MCT-LL810 (0.24) | Morin (0.01g), MCT (0.1g), PVA (0.09g), Tween 60 (0.24g), LL-810 (0.01g) | 162.4 ± 5.1 | 0.22 ± 0.02 | 2.89 ± 0.42 |

MCT: Medium Chain Triglycerides, PVA: Polyvinyl Alcohol, LL-810: Low-saponification-degree PVA

The data suggests that a higher concentration of Polysorbate 60 not only contributes to a slight reduction in particle size and polydispersity but also significantly enhances the bioavailability of morin.[2] This is attributed to both improved solubilization and the inhibition of P-glycoprotein-mediated drug efflux.[2]

Experimental Protocol: Preparation of a Morin-Loaded Nanoemulsion

This protocol is adapted from the methodology described in the study by Harada et al., 2018.[2]

Materials:

-

Morin

-

Medium Chain Triglycerides (MCT)

-

Polysorbate 60 (Tween 60)

-

Polyvinyl Alcohol (PVA)

-

Purified Water

-

High-shear homogenizer

-

Particle size analyzer

Procedure:

-

Oil Phase Preparation: Dissolve the specified amount of morin in ethanol and add this solution to the MCT.

-

Aqueous Phase Preparation: Dissolve the specified amounts of PVA and Polysorbate 60 in purified water.

-

Pre-emulsification: Heat both the oil and aqueous phases to 60°C. Add the oil phase to the aqueous phase while stirring with a magnetic stirrer.

-

Homogenization: Subject the pre-emulsion to high-shear homogenization at 10,000 rpm for 5 minutes to form the nanoemulsion.

-

Characterization: Allow the nanoemulsion to cool to room temperature. Measure the mean particle size and polydispersity index (PDI) using a dynamic light scattering instrument.

Experimental workflow for nanoemulsion preparation.

Role in Protein Stabilization

Therapeutic proteins are susceptible to aggregation and denaturation, which can compromise their efficacy and safety. Non-ionic surfactants like Polysorbate 60 are crucial for stabilizing protein formulations.[3]

The primary mechanisms by which Polysorbate 60 stabilizes proteins include:

-

Preventing Surface Adsorption: Proteins tend to adsorb to hydrophobic surfaces, such as the air-water interface or the walls of a container, which can lead to unfolding and aggregation. Polysorbate 60 preferentially adsorbs to these interfaces, creating a protective layer that prevents protein adsorption.

-

Inhibiting Aggregation: By interacting with the hydrophobic regions of proteins, Polysorbate 60 can prevent protein-protein interactions that lead to the formation of aggregates.

Experimental Protocol: Assessing Protein Stability with Polysorbate 60

This protocol outlines a general method for evaluating the stabilizing effect of Polysorbate 60 on a model protein under stress conditions.

Materials:

-

Model protein solution (e.g., Bovine Serum Albumin, BSA)

-

Phosphate-buffered saline (PBS)

-

Polysorbate 60

-

Shaking incubator or vortex mixer

-

UV-Vis spectrophotometer or size-exclusion chromatography (SEC) system

Procedure:

-

Sample Preparation: Prepare protein solutions in PBS at a fixed concentration. Create a series of these solutions with varying concentrations of Polysorbate 60 (e.g., 0%, 0.01%, 0.05%, 0.1% w/v).

-

Stress Induction: Subject the prepared samples to mechanical stress (e.g., vigorous shaking at a specific rpm and temperature for a defined period) or thermal stress (e.g., incubation at an elevated temperature).

-

Aggregation Analysis: After the stress period, assess the degree of protein aggregation. This can be done by:

-

Turbidity Measurement: Measure the absorbance of the solutions at a wavelength where aggregated proteins scatter light (e.g., 350 nm). An increase in absorbance indicates a higher level of aggregation.

-

Size-Exclusion Chromatography (SEC): Separate and quantify the monomeric, dimeric, and aggregated forms of the protein. A decrease in the monomer peak area and an increase in the aggregate peak area indicate aggregation.

-

-

Data Analysis: Compare the extent of aggregation in the samples with and without Polysorbate 60 to determine its stabilizing effect.

Workflow for assessing protein stabilization.

Interaction with Cellular Signaling Pathways

Beyond its formulation benefits, the surfactant properties of Polysorbate 60 can influence cellular processes, which is a critical consideration in drug development and cell-based research.

Inhibition of P-glycoprotein (P-gp)

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many drugs, out of cells. This can lead to multidrug resistance in cancer cells and limit the oral bioavailability of certain drugs. Polysorbates have been shown to inhibit P-gp function. The proposed mechanism involves the direct binding of the surfactant to the drug-binding domain of P-gp, thereby competitively inhibiting drug efflux.

Mechanism of P-glycoprotein inhibition by Polysorbate 60.

Potential Role in Modulating NF-κB Signaling

Nanoemulsions, which often contain Polysorbate 60 as a key component, have been investigated as vaccine adjuvants. Some studies suggest that these nanoemulsion adjuvants can activate the NF-κB signaling pathway at the injection site, leading to the release of cytokines and chemokines that enhance the immune response.[4] The NF-κB pathway is a crucial regulator of inflammation and immune responses.

It is important to note that the direct and independent effect of Polysorbate 60 on the NF-κB pathway is not yet fully elucidated. Its role in this context is primarily as a component of the nanoemulsion delivery system.

General NF-κB signaling pathway activated by nanoemulsion adjuvants.

Conclusion

This compound is a versatile and indispensable non-ionic surfactant in modern research. Its well-defined physicochemical properties enable the rational design of drug delivery systems that enhance bioavailability, and its stabilizing effects are critical for the formulation of therapeutic proteins. While its direct interactions with cellular signaling pathways are an area of ongoing investigation, its role as a key component in advanced formulations like nanoemulsions highlights its importance in modulating biological responses. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Polysorbate 60 in their work. As with any excipient, a thorough understanding of its properties and potential interactions is paramount for successful and reproducible research outcomes.

References

The Pivotal Role of Polyoxyethylene Sorbitan Monostearate as a Stabilizer in Pharmaceutical Preparations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Polyoxyethylene Sorbitan (B8754009) Monostearate, commonly known as Polysorbate 60, and its critical function as a stabilizer in a wide array of pharmaceutical formulations. From traditional oral and topical dosage forms to advanced biopharmaceutical preparations, Polysorbate 60 is a key excipient for ensuring product quality, stability, and therapeutic efficacy.

Introduction to Polyoxyethylene Sorbitan Monostearate (Polysorbate 60)

This compound is a hydrophilic, non-ionic surfactant belonging to the polysorbate family. It is synthesized by the ethoxylation of sorbitan, which is derived from the dehydration of sorbitol, followed by esterification with stearic acid. The number '60' indicates the fatty acid used is stearic acid. Its amphipathic nature, possessing both a hydrophilic polyoxyethylene head and a lipophilic fatty acid tail, is central to its functionality in pharmaceutical systems.

Key Properties:

-

HLB Value: Polysorbate 60 has a Hydrophilic-Lipophilic Balance (HLB) value of approximately 14.9, making it an excellent oil-in-water (O/W) emulsifier.[1][2] This high HLB value signifies its strong affinity for the aqueous phase, enabling the formation of stable O/W emulsions.[1][2]

-

Appearance: It is typically a yellow-to-amber colored viscous liquid or semi-gel.

-

Solubility: It is soluble in water and many polar organic solvents.

Mechanism of Stabilization

The primary role of Polysorbate 60 as a stabilizer in pharmaceutical preparations stems from its ability to act as an emulsifying and surface-active agent.[3][4][5]

2.1. Emulsion Stabilization:

In oil-in-water emulsions, which are common in formulations like creams, lotions, and parenteral nutrition, Polysorbate 60 positions itself at the oil-water interface.[6] The lipophilic stearic acid tail orients into the oil droplets, while the hydrophilic polyoxyethylene chains extend into the continuous aqueous phase. This arrangement creates a protective barrier around the oil droplets, preventing their coalescence and subsequent phase separation.[6] This steric hindrance is the principal mechanism by which it imparts long-term stability to emulsions.

2.2. Protein Stabilization in Biopharmaceuticals:

In the realm of biopharmaceuticals, particularly protein-based therapeutics, polysorbates are indispensable for preventing aggregation and denaturation. While Polysorbate 20 and 80 are more commonly cited in this context, the underlying principles apply to Polysorbate 60 as well. Polysorbates protect proteins from interfacial stresses at the air-water and solid-water interfaces. They competitively adsorb to these interfaces, preventing the protein molecules from unfolding and aggregating.[7] Furthermore, they can interact with hydrophobic patches on the protein surface, thereby increasing their solubility and stability.

2.3. Solubilization and Wetting:

Polysorbate 60 also functions as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their dissolution and bioavailability.[6][8] As a wetting agent, it facilitates the dispersion of solid particles in liquid vehicles, which is crucial for the formulation of uniform suspensions.[8]

Quantitative Data on Stabilization Efficacy

The concentration of Polysorbate 60 is a critical parameter that directly influences the stability of a pharmaceutical formulation. Typically, it is used at concentrations ranging from 1% to 5%.[8] The following tables summarize quantitative data from studies investigating the impact of Polysorbate 60 on formulation stability.

Table 1: Effect of Polysorbate 60 Concentration on the Stability of Oil-in-Water Emulsions

| Formulation Parameter | Polysorbate 60 Concentration (% w/w) | Observation | Reference |

| Droplet Size | 0.15 | Larger initial droplet size with a distribution that changes over time. | [9] |

| 0.30 | Smaller and more uniform initial droplet size with minimal change over time. | [9] | |

| Rheology (Viscosity) | 0.15 | Faster decay in Newtonian viscosity over time, indicating lower stability. | [9] |

| 0.30 | Slower decay in Newtonian viscosity, suggesting improved long-term stability. | [9] |

Table 2: Influence of Polysorbate 60 on the Bioavailability of a Morin-Loaded Nanoemulsion

| Formulation | Polysorbate 60 Concentration (g) | Median Droplet Diameter (nm) | Zeta Potential (mV) | Area Under the Curve (AUC) (µg·h/mL) | Reference |

| MCT-LL810 (0.18) | 0.18 | 150.3 ± 3.2 | -30.5 ± 1.2 | Lower (not specified) | [10][11] |

| MCT-LL810 (0.24) | 0.24 | 196.5 ± 5.8 | -31.2 ± 1.5 | Highest | [10][11] |

MCT: Medium Chain Triglycerides, LL-810: Low-saponification-degree Polyvinyl Alcohol

Experimental Protocols for Evaluating Stabilizer Function

A robust evaluation of Polysorbate 60's stabilizing effect requires a combination of analytical techniques and stability studies.

4.1. Protocol for Assessing Emulsion Stability

This protocol outlines a typical approach for evaluating the physical stability of an oil-in-water emulsion stabilized with Polysorbate 60.

-

Preparation of Emulsions:

-

Prepare a series of emulsions with varying concentrations of Polysorbate 60 (e.g., 0.5%, 1%, 2%, 5% w/w).

-

The oil phase (containing the API if applicable) and the aqueous phase (containing Polysorbate 60 and other water-soluble excipients) are heated separately to a specified temperature (e.g., 70°C).

-

The two phases are then mixed under high shear homogenization for a defined period to form the emulsion.

-

The emulsion is cooled to room temperature with gentle stirring.

-

-

Initial Characterization (Time = 0):

-

Visual Inspection: Observe for any signs of phase separation, creaming, or flocculation.

-

Droplet Size Analysis: Use Dynamic Light Scattering (DLS) to determine the mean droplet size and polydispersity index (PDI).

-

Zeta Potential Measurement: Measure the zeta potential to assess the electrostatic stability of the droplets.

-

Rheological Measurements: Determine the viscosity and flow behavior of the emulsion using a rheometer.

-

-

Long-Term Stability Study:

-

Store the emulsion samples under different conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

-

At specified time points (e.g., 1, 3, 6, and 12 months), repeat the characterization tests mentioned in step 2.

-

-

Forced Degradation Studies:

-

Subject the emulsion to stress conditions such as centrifugation, freeze-thaw cycles, and thermal cycling to accelerate instability.

-

Analyze the samples after each stress condition to assess the robustness of the formulation.

-

4.2. Protocol for Dynamic Light Scattering (DLS) Analysis of Emulsions

DLS is a key technique for measuring the size distribution of droplets in an emulsion.

-

Sample Preparation:

-

Dilute the emulsion with filtered deionized water to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is often in the range of 0.01% to 0.1% v/v.

-

Ensure the sample is free of air bubbles.

-

-

Instrument Setup:

-

Use a DLS instrument equipped with a temperature-controlled cell.

-

Set the measurement temperature to the desired value (e.g., 25°C).

-

Allow the sample to equilibrate at the set temperature for a few minutes.

-

-

Data Acquisition:

-

Perform multiple measurements (e.g., 3-5 runs) for each sample to ensure reproducibility.

-

The instrument software will calculate the autocorrelation function of the scattered light intensity fluctuations.

-

-

Data Analysis:

-

The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (particle size) from the diffusion coefficient.

-

The results are typically presented as a size distribution histogram or a table showing the mean diameter and PDI.

-

Degradation of Polysorbate 60 and Its Impact on Stability

The stability of Polysorbate 60 itself is a critical factor in the long-term stability of the pharmaceutical preparation. The two primary degradation pathways are hydrolysis and oxidation.[7]

-

Hydrolysis: The ester linkage in the Polysorbate 60 molecule is susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes (e.g., lipases that may be present as impurities from the manufacturing process of biopharmaceuticals).[7][12] This degradation leads to the formation of free fatty acids, which can cause the formation of visible or subvisible particles in the formulation, compromising its quality and potentially leading to adverse effects.[7]

-

Oxidation: The polyoxyethylene chains can undergo auto-oxidation, leading to the formation of peroxides, aldehydes, and other reactive species. These degradation products can potentially interact with the API, leading to its degradation.

Analytical methods such as High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to quantify Polysorbate 60 and monitor its degradation products.[1][2]

Visualization of Key Concepts

Diagram 1: Mechanism of Emulsion Stabilization by Polysorbate 60

Caption: Polysorbate 60 at the oil-water interface.

Diagram 2: Experimental Workflow for Emulsion Stability Assessment

Caption: Workflow for evaluating emulsion stability.

Diagram 3: Degradation Pathways of Polysorbate 60

Caption: Major degradation routes for Polysorbate 60.

Conclusion

This compound (Polysorbate 60) is a versatile and highly effective stabilizer in pharmaceutical preparations. Its ability to form stable oil-in-water emulsions, protect sensitive biopharmaceuticals from degradation, and enhance the solubility of poorly soluble drugs makes it an invaluable excipient for formulation scientists. A thorough understanding of its mechanism of action, the impact of its concentration, and its degradation pathways is essential for the development of robust and stable pharmaceutical products. The experimental protocols and analytical techniques discussed in this guide provide a framework for the comprehensive evaluation of Polysorbate 60's performance as a stabilizer.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel High-Throughput Assay for Polysorbate Quantification in Biopharmaceutical Products by Using the Fluorescent Dye DiI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alphachem.biz [alphachem.biz]

- 5. revivalabs.com [revivalabs.com]

- 6. matangiindustries.com [matangiindustries.com]

- 7. Current Challenges and Control Strategies for Polysorbates in Biopharmaceuticals | PDA [pda.org]

- 8. POLYSORBATE 60 - Ataman Kimya [atamanchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Influence of Polysorbate 60 on Formulation Properties and Bioavailability of Morin-Loaded Nanoemulsions with and without Low-Saponification-Degree Polyvinyl Alcohol [jstage.jst.go.jp]

- 11. Influence of Polysorbate 60 on Formulation Properties and Bioavailability of Morin-Loaded Nanoemulsions with and without Low-Saponification-Degree Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Navigating the Solution: A Technical Guide to the Solubility of Polysorbate 60 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Polysorbate 60, a widely used nonionic surfactant, in a variety of organic solvents. Understanding these properties is critical for the formulation of stable and effective products across the pharmaceutical, cosmetic, and food industries. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Polysorbate 60 Solubility

Polysorbate 60 is a hydrophilic surfactant, a characteristic quantified by its high hydrophilic-lipophilic balance (HLB) value of approximately 14.9.[1][2][3] This value indicates a strong affinity for aqueous phases and dictates its utility as an oil-in-water emulsifier.[1][3] Its solubility in organic solvents is a nuanced interplay of solvent polarity, hydrogen bonding capabilities, and the molecular structure of the solvent itself.

Qualitative and Semi-Quantitative Solubility of Polysorbate 60

While extensive quantitative data is not always readily available in public literature, a clear qualitative and semi-quantitative understanding of Polysorbate 60's solubility has been established. It is generally characterized as soluble in a range of polar organic solvents and insoluble in non-polar hydrocarbon-based solvents.

The following table summarizes the known solubility characteristics of Polysorbate 60 in various organic solvents.

| Solvent Category | Solvent | Solubility |

| Alcohols | Ethanol | Soluble[2][4][5] |

| Methanol | Soluble[2][5] | |

| Isopropanol | Soluble[2] | |

| Esters | Ethyl Acetate | Soluble[2][5][6] |

| Aromatic Hydrocarbons | Toluene | Soluble[2][6] |

| Oils | Mineral Oil | Insoluble[2] |

| Vegetable Oils | Insoluble[7] | |

| Water | Water | 5-10 g/100 mL at 23 °C[8] |

Experimental Protocol for Determining Polysorbate 60 Solubility

The following protocol outlines a standardized method for determining the solubility of Polysorbate 60 in an organic solvent. This method is based on the principle of saturation and visual observation of dissolution.

Materials:

-

Polysorbate 60

-

Selected organic solvent of analytical grade

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with secure caps (B75204) (e.g., 15 mL conical tubes)

-

Vortex mixer

-

Water bath or incubator for temperature control

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Evaporating dish or pre-weighed container

-

Oven or vacuum oven for solvent evaporation

Procedure:

-

Preparation of Solvent: Equilibrate the organic solvent to the desired experimental temperature (e.g., 25 °C) in a temperature-controlled water bath or incubator.

-

Addition of Solute: Accurately weigh a specific amount of the organic solvent (e.g., 10 g) into a vial. To this, add a small, accurately weighed amount of Polysorbate 60 (e.g., 0.1 g).

-

Mixing: Securely cap the vial and vortex the mixture for 2-3 minutes to facilitate dissolution.

-

Equilibration: Place the vial in the temperature-controlled environment for a period of 24 hours to ensure equilibrium is reached. Intermittent shaking or agitation during this period is recommended.

-

Observation: After the equilibration period, visually inspect the solution. If the Polysorbate 60 has completely dissolved, add another accurately weighed increment of Polysorbate 60 and repeat steps 3 and 4.

-

Saturation Point: Continue adding Polysorbate 60 in small increments until a saturated solution is achieved, indicated by the presence of undissolved solute that persists after thorough mixing and equilibration.

-

Separation of Saturated Solution: Carefully pipette the supernatant (the clear, saturated solution) and filter it using a 0.45 µm syringe filter to remove any undissolved particles.

-

Determination of Solute Mass: Accurately weigh a pre-tared evaporating dish. Transfer a known mass of the clear, saturated filtrate to the evaporating dish.

-

Solvent Evaporation: Gently evaporate the solvent from the filtrate in a fume hood, followed by drying in an oven at a temperature below the decomposition point of Polysorbate 60 until a constant weight is achieved.

-

Calculation of Solubility: The solubility is calculated as the mass of the dried Polysorbate 60 residue divided by the mass of the solvent in the filtrate, typically expressed in g/100 g of solvent or g/100 mL of solvent.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Polysorbate 60.

Caption: Workflow for determining Polysorbate 60 solubility.

This guide provides a foundational understanding of the solubility of Polysorbate 60 in organic solvents, offering both established knowledge and a practical framework for further experimental investigation. For specific applications, it is always recommended to perform solubility testing under the precise conditions of the intended formulation.

References

- 1. ataman-chemicals.com [ataman-chemicals.com]

- 2. Polysorbate 60 Tween 60 | 9005-67-8 | E435 - HUANA [huanachemical.com]

- 3. ezcheminc.com [ezcheminc.com]

- 4. avenalab.com [avenalab.com]

- 5. digicollections.net [digicollections.net]

- 6. Polysorbate 60 - PCC Group Product Portal [products.pcc.eu]

- 7. POLYSORBATE 60 - Ataman Kimya [atamanchemicals.com]

- 8. POLYSORBATE 60 (TWEEN 60) - Ataman Kimya [atamanchemicals.com]

The Impact of Ethoxylation on the Surfactant Properties of Polyoxyethylene Sorbitan Monostearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxyethylene sorbitan (B8754009) monostearate, commonly known as Polysorbate 60, is a nonionic surfactant extensively utilized across the pharmaceutical, cosmetic, and food industries for its emulsifying, solubilizing, and stabilizing properties.[1][2] Its versatility stems from its amphiphilic molecular structure, which comprises a hydrophilic polyoxyethylene head and a lipophilic fatty acid tail. The efficacy of Polysorbate 60 as a surfactant is critically influenced by the degree of ethoxylation—the number of ethylene (B1197577) oxide (EO) units in the polyoxyethylene chains. This technical guide provides an in-depth analysis of how varying the degree of ethoxylation impacts the key surfactant properties of polyoxyethylene sorbitan monostearate, offering valuable insights for formulation scientists and researchers in drug development.

The Ethoxylation Process of Sorbitan Monostearate

The synthesis of this compound is a multi-step process. It begins with the dehydration of sorbitol to form sorbitan. The sorbitan is then esterified with stearic acid to produce sorbitan monostearate. The final and most critical step is ethoxylation, where ethylene oxide is added to the sorbitan monostearate molecule. This reaction is typically catalyzed by an alkali and occurs at elevated temperatures and pressure.[3] The number of moles of ethylene oxide added per mole of sorbitan monostearate determines the length of the polyoxyethylene chains and, consequently, the surfactant's properties.[4]

Impact of Ethoxylation on Surfactant Properties

The degree of ethoxylation directly governs the hydrophilic-lipophilic balance (HLB) of the surfactant, which in turn influences its critical micelle concentration (CMC), surface tension reduction capabilities, and emulsification performance.

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a semi-empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. A higher HLB value corresponds to a more hydrophilic surfactant, which is more soluble in water and suitable for forming oil-in-water (O/W) emulsions. The HLB of non-ionic surfactants with polyoxyethylene as the hydrophilic portion can be calculated using Griffin's formula:

HLB = E / 5

Where 'E' is the weight percentage of the oxyethylene content.

As the number of ethylene oxide units increases, the molecular weight of the hydrophilic portion of the molecule increases, leading to a higher HLB value. For instance, Polysorbate 61, which has approximately 4 ethylene oxide units, is more lipophilic with a lower HLB value compared to Polysorbate 60, which contains around 20 ethylene oxide units and is consequently more hydrophilic.[5]

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. It is a critical parameter as it indicates the minimum concentration required for the surfactant to exert its full effect, such as solubilizing a poorly soluble drug. For nonionic surfactants, an increase in the length of the polyoxyethylene chain generally leads to an increase in the CMC. This is because the larger hydrophilic head group requires a greater number of surfactant monomers to aggregate to overcome the steric hindrance and form a stable micelle.

Surface Tension Reduction

Surfactants function by adsorbing at the interface between two immiscible phases (e.g., air-water or oil-water), thereby reducing the interfacial tension. The effectiveness of a surfactant in reducing surface tension is indicated by the surface tension value at its CMC (γcmc). While the addition of ethylene oxide units increases the hydrophilicity of the molecule, it can also influence the packing of the surfactant molecules at the interface.

Emulsification and Stabilization

The primary role of polysorbates in many formulations is to act as emulsifiers, creating and stabilizing a dispersion of one immiscible liquid in another. The type of emulsion formed (oil-in-water or water-in-oil) is largely determined by the HLB of the surfactant. Surfactants with higher HLB values, resulting from a higher degree of ethoxylation, are effective at forming and stabilizing oil-in-water emulsions.[2]

Quantitative Data Summary

The following tables summarize the impact of the degree of ethoxylation on the key surfactant properties of this compound.

Table 1: Impact of Ethoxylation on Hydrophilic-Lipophilic Balance (HLB)

| Surfactant | Common Name | Approx. No. of Ethylene Oxide (EO) Units | HLB Value | Reference |

| Polyoxyethylene (4) Sorbitan Monostearate | Polysorbate 61 | 4 | 9.6 | [5] |

| Polyoxyethylene (20) Sorbitan Monostearate | Polysorbate 60 | 20 | 14.9 | [2][6] |

Table 2: General Trend of Ethoxylation on Critical Micelle Concentration (CMC) of Nonionic Surfactants

| Degree of Ethoxylation | Impact on CMC |

| Increasing | Increases |

Experimental Protocols

Synthesis of this compound with a Controlled Degree of Ethoxylation

Objective: To synthesize a series of polyoxyethylene sorbitan monostearates with varying numbers of ethylene oxide units.

Materials:

-

Sorbitan monostearate

-

Ethylene oxide

-

Potassium hydroxide (B78521) (catalyst)

-

Nitrogen gas

-

High-pressure stainless steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.

Procedure:

-

Charge the calculated amount of sorbitan monostearate into the autoclave.

-

Add a catalytic amount of potassium hydroxide (e.g., 1% by weight of the sorbitan monostearate).

-

Seal the reactor and purge with nitrogen gas to remove air and moisture.

-

Heat the reactor to the desired reaction temperature (e.g., 130-150°C) with continuous stirring.

-

Introduce a predetermined amount of ethylene oxide gas into the reactor. The amount of ethylene oxide will determine the average degree of ethoxylation.

-

Maintain the reaction at the set temperature and pressure until the pressure stabilizes, indicating the consumption of ethylene oxide.

-

Cool the reactor and purge with nitrogen gas to remove any unreacted ethylene oxide.

-

Neutralize the catalyst with an acid (e.g., phosphoric acid or acetic acid).

-

The resulting product can be purified further if necessary.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Objective: To determine the CMC of a surfactant using a fluorescent probe.

Principle: Certain fluorescent probes, such as pyrene (B120774), exhibit changes in their fluorescence emission spectra depending on the polarity of their microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This change can be monitored by observing the ratio of the intensities of specific vibronic bands in the emission spectrum.

Materials:

-

Surfactant solutions of varying concentrations

-

Pyrene stock solution in a volatile solvent (e.g., acetone)

-

Volumetric flasks

-

Fluorometer

Procedure:

-

Prepare a series of aqueous solutions of the surfactant with concentrations spanning the expected CMC range.

-

Add a small aliquot of the pyrene stock solution to each volumetric flask and evaporate the solvent completely.

-

Add the surfactant solutions to the flasks and agitate to ensure complete dissolution of the pyrene. The final pyrene concentration should be very low (micromolar range).

-

Measure the fluorescence emission spectrum of each solution (e.g., excitation at 335 nm, emission scanned from 350 to 450 nm).

-

Determine the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃).

-

Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of this plot, where a sharp decrease in the I₁/I₃ ratio is observed.

Measurement of Surface Tension by the Du Noüy Ring Method

Objective: To measure the surface tension of surfactant solutions.

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is related to the surface tension of the liquid.

Materials:

-

Tensiometer with a Du Noüy ring

-

Surfactant solutions of varying concentrations

-

Beaker

Procedure:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Place the surfactant solution in a clean beaker on the sample stage of the tensiometer.

-

Immerse the Du Noüy ring in the solution.

-

Slowly raise the ring towards the surface. A liquid lamella will be formed between the ring and the liquid surface.

-

Continue to raise the ring until the lamella breaks. The tensiometer will record the maximum force exerted just before the lamella ruptures.

-

The surface tension is calculated from this maximum force, taking into account the dimensions of the ring and a correction factor.

-

To determine the CMC, measure the surface tension of a series of surfactant solutions of increasing concentration. Plot the surface tension versus the logarithm of the concentration. The CMC is the concentration at which the surface tension plateaus.

Evaluation of Emulsification Performance

Objective: To assess the ability of a surfactant to form and stabilize an emulsion.

Procedure for Emulsification Index (E24):

-

Mix a defined ratio of oil and an aqueous solution of the surfactant (e.g., 1:1 v/v) in a graduated cylinder.

-

Vortex the mixture at high speed for a set period (e.g., 2 minutes) to form an emulsion.

-

Allow the emulsion to stand undisturbed for 24 hours.

-

Measure the height of the emulsified layer and the total height of the liquid column.

-

Calculate the Emulsification Index (E24) using the following formula:

E24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100

A higher E24 value indicates better emulsification and stability.

Logical Relationships and Signaling Pathways

The following diagram illustrates the relationship between the degree of ethoxylation and its impact on the key surfactant properties.

Conclusion

The degree of ethoxylation is a critical parameter in tailoring the surfactant properties of this compound for specific pharmaceutical applications. By increasing the number of ethylene oxide units, the hydrophilicity and, consequently, the HLB value of the surfactant are increased, making it a more effective emulsifier for oil-in-water systems. This also generally leads to an increase in the critical micelle concentration. A thorough understanding of these relationships allows formulation scientists to select or design surfactants with the optimal balance of properties for achieving desired product performance and stability. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these properties in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. EP2239292B1 - Process for the production of polyoxyethylene sorbitan fatty acid esters - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

Methodological & Application

Application Notes and Protocols for Polyoxyethylene Sorbitan Monostearate in Nanoparticle Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Polyoxyethylene sorbitan (B8754009) monostearate, commonly known as Polysorbate 60 or Tween 60, is a non-ionic surfactant and emulsifier widely utilized in the formulation of nanoparticle drug delivery systems. Its amphipathic nature, comprising a hydrophilic polyoxyethylene head and a lipophilic stearic acid tail, makes it an invaluable excipient for stabilizing nanoparticle suspensions, enhancing drug solubility, and improving the bioavailability of therapeutic agents.

Key Functions and Applications:

-

Emulsifier and Stabilizer: Polysorbate 60 is crucial in the formation and stabilization of various nanoparticle types, including nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles. It reduces the interfacial tension between oil and water phases, preventing nanoparticle aggregation and ensuring long-term stability of the formulation.

-

Solubilizing Agent: For poorly water-soluble drugs, Polysorbate 60 can significantly enhance their solubility by forming micelles that encapsulate the hydrophobic drug molecules, thereby improving drug loading and bioavailability.

-

Bioavailability Enhancer: By facilitating the absorption of drugs across biological membranes, Polysorbate 60 can lead to a significant increase in the systemic bioavailability of orally administered drugs. This is partly attributed to its ability to inhibit the efflux pump P-glycoprotein (P-gp).[1]

-